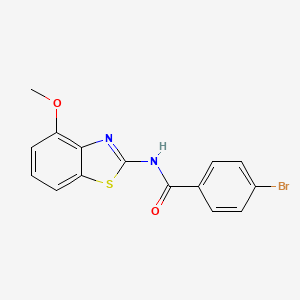

4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes “4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide”, often involves reactions of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . The reaction of o-phenylenediamines provides 2-unsubstituted benzimidazoles without K2S . DMSO plays three vital roles: carbon source, solvent, and oxidant .

Molecular Structure Analysis

The molecular structure of “4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide” consists of a benzothiazole ring attached to a benzamide group via a bromine atom. The benzothiazole ring contains sulfur and nitrogen atoms .

科学的研究の応用

Antibacterial Potential

Benzothiazole derivatives, including “4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide”, have shown significant antibacterial activity . They inhibit various bacterial enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase . This wide range of inhibition makes them a promising candidate for the development of novel antibiotics .

Antimicrobial Activity

The antimicrobial resistance (AMR) is a worldwide concern among infectious diseases due to increased mortality, morbidity, and treatment cost . Benzothiazole derivatives have shown potential in combating this issue. They have displayed antimicrobial activity and are being considered for the development of novel antimicrobial molecules .

Inhibitor of Anaplastic Lymphoma Kinase (ALK)

“4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide” can be used as a reagent in the synthesis of 3,5-diamino-1,2,4-triazole ureas, which are potent inhibitors of anaplastic lymphoma kinase (ALK) . ALK is a receptor tyrosine kinase that, when mutated or expressed in certain types of cancer, can drive the development and progression of cancer .

Rho Kinase Inhibitor

This compound is also used as a reagent in the synthesis of chroman-3-amides, which are potent Rho kinase inhibitors . Rho kinases are enzymes that play a significant role in cell motility, proliferation, and apoptosis. Therefore, their inhibition can be beneficial in the treatment of various diseases, including cancer .

Antiviral Activity

Indole derivatives, which share a similar structure with benzothiazole derivatives, have shown antiviral activity . While specific antiviral activity of “4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide” has not been reported, the structural similarity suggests potential in this area .

Anti-inflammatory Activity

Again, indole derivatives have demonstrated anti-inflammatory activity . Given the structural similarity, “4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide” may also possess anti-inflammatory properties .

Safety and Hazards

The specific safety and hazard information for “4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide” is not available in the search results. It is generally recommended to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .

作用機序

Target of Action

Related compounds such as benzamides and thiazoles have been reported to interact with various biological targets . For instance, N-Methylbenzamide, a related compound, is a potent inhibitor of PDE10A, a phosphodiesterase found abundantly in brain tissue .

Mode of Action

The molecular interactions of similar compounds in docking studies reveal their potential for further development .

Biochemical Pathways

Related compounds have been shown to exhibit diverse biological activities, affecting various biochemical pathways .

Result of Action

Related compounds have been shown to exhibit significant activity against various biological targets .

特性

IUPAC Name |

4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O2S/c1-20-11-3-2-4-12-13(11)17-15(21-12)18-14(19)9-5-7-10(16)8-6-9/h2-8H,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSOYELJXYXAXMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Phenyl-2-[1-(1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2429461.png)

![4-methoxy-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2429463.png)

![5-methyl-7-(3-methylpiperidine-1-carbonyl)-3-(p-tolyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2429466.png)

![1-[3-(4-Ethylphenoxy)propyl]benzotriazole](/img/structure/B2429471.png)

![2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2429472.png)

![N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-methylbenzamide](/img/structure/B2429474.png)

![5-[(2-oxopyridin-1(2H)-yl)methyl]-2-furoic acid](/img/structure/B2429478.png)

![2,3-Dibromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrobromide](/img/structure/B2429480.png)